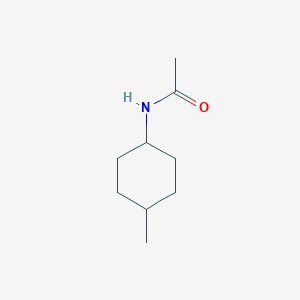
N-(4-Methylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H17NO. It is a derivative of acetamide, where the acetamide group is attached to a 4-methylcyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(4-Methylcyclohexyl)acetamide can be synthesized through the reaction of 4-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the amine reacting with the acylating agent to form the desired acetamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylcyclohexylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for studying amide interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(4-Methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The acetamide group may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N-Cyclohexylacetamide: Similar structure but lacks the methyl group on the cyclohexyl ring.
N-(4-Ethylcyclohexyl)acetamide: Similar structure with an ethyl group instead of a methyl group.
N-(4-Methylphenyl)acetamide: Contains a phenyl ring instead of a cyclohexyl ring.
Comparison: N-(4-Methylcyclohexyl)acetamide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its physical properties compared to similar compounds .
Actividad Biológica
N-(4-Methylcyclohexyl)acetamide is a compound of increasing interest in medicinal and chemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound features a cyclohexane ring with a methyl group at the para position relative to the acetamide functional group. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C_{10}H_{17}NO |
| Molecular Weight | 171.25 g/mol |
| Functional Groups | Amide, Cyclohexane |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The acetamide group allows for hydrogen bonding and other non-covalent interactions, which can modulate the activity of target molecules.
- Binding Interactions : The compound can bind to specific receptors or enzymes, potentially altering their function.
- Biochemical Pathways : It may influence pathways related to inflammation, pain modulation, and cellular signaling.
Biological Activity
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, suggesting that this compound may have comparable effects.
- Analgesic Properties : The compound's interaction with pain pathways could provide analgesic benefits, making it a candidate for pain management therapies.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-N-cyclohexylacetamide | Cyclohexyl ring with amino group | Different pharmacokinetics |
| N-(4-Amino-1-methylcyclohexyl)acetamide | Amino substitution on cyclohexane | Potential anti-inflammatory effects |
| 2-Amino-N-(1-propylcyclohexyl)acetamide | Propyl substitution on cyclohexane | Variations in solubility and reactivity |
These comparisons illustrate how subtle changes in structure can lead to significant differences in biological activity and therapeutic potential.
Propiedades
Número CAS |
60504-06-5 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-(4-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H17NO/c1-7-3-5-9(6-4-7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
Clave InChI |
SZDASIWYASCDLC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















